(2-((Cyclopropyl(methyl)amino)methyl)phenyl)boronic acid
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Overview
Description
(2-((Cyclopropyl(methyl)amino)methyl)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropyl(methyl)amino group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Cyclopropyl(methyl)amino)methyl)phenyl)boronic acid typically involves the reaction of a suitable boronic acid derivative with a cyclopropyl(methyl)amino group. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-((Cyclopropyl(methyl)amino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The reaction conditions are typically mild, with temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes .
Scientific Research Applications
(2-((Cyclopropyl(methyl)amino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (2-((Cyclopropyl(methyl)amino)methyl)phenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors . The compound can also participate in Suzuki-Miyaura coupling reactions, where it acts as a nucleophile in the transmetalation step .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the cyclopropyl(methyl)amino group.
Cyclopropylboronic acid: Contains a cyclopropyl group but lacks the phenyl and amino groups.
Methylboronic acid: A boronic acid derivative with a methyl group instead of the cyclopropyl(methyl)amino group.
Uniqueness
The uniqueness of (2-((Cyclopropyl(methyl)amino)methyl)phenyl)boronic acid lies in its combination of a boronic acid group with a cyclopropyl(methyl)amino group. This unique structure imparts specific reactivity and makes it a valuable reagent in organic synthesis and other scientific applications .
Properties
Molecular Formula |
C11H16BNO2 |
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Molecular Weight |
205.06 g/mol |
IUPAC Name |
[2-[[cyclopropyl(methyl)amino]methyl]phenyl]boronic acid |
InChI |
InChI=1S/C11H16BNO2/c1-13(10-6-7-10)8-9-4-2-3-5-11(9)12(14)15/h2-5,10,14-15H,6-8H2,1H3 |
InChI Key |
DLWLWOKSDXVMPK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1CN(C)C2CC2)(O)O |
Origin of Product |
United States |
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